3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
“3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a series of reactions . In one study, a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were prepared using Petasis reaction .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines was validated through the study of H1 NMR, C13 NMR, mass spectra . Some compounds were also structurally validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines undergo various chemical reactions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione .Scientific Research Applications
Synthesis and Reactivity
The compound 3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one, due to its complex heterocyclic structure, is involved in various chemical reactions leading to the synthesis of novel heterocyclic systems. Research has shown that derivatives of related thieno[2,3-d]pyrimidin-4(3H)-ones react with benzoyl isothiocyanate, leading to thioureido derivatives. These derivatives can undergo intramolecular cyclization to form thioxopyrido and furo derivatives, which demonstrate promising antimicrobial activity against bacteria like Staphylococcus aureus (Sirakanyan et al., 2015). Furthermore, thieno[3,2-d]pyrimidin-4-ones have been synthesized using ethyl cyanoacetate, showcasing a green approach towards the synthesis of pharmacologically important compounds through a catalytic four-component reaction (Shi et al., 2018).
Biological Activities
The thieno[2,3-d]pyrimidin-4(3H)-one framework is a crucial pharmacophore in drug discovery, contributing to various biological activities. Derivatives of this compound have been synthesized and evaluated for antimicrobial and anti-inflammatory properties. Some derivatives have shown significant activity against fungi and bacteria, including strains resistant to other antimicrobial agents. This highlights the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in developing new antimicrobial therapies (Tolba et al., 2018).
Antitumor Properties
The structural motif of this compound has been explored for antitumor activities. For instance, 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been synthesized and shown to possess potent microtubule depolymerizing activities, effectively inhibiting tubulin assembly. These compounds were effective against multidrug-resistant cancer cells, indicating their potential in cancer therapy (Devambatla et al., 2016).
Mechanism of Action
While the specific mechanism of action for “3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one” is not mentioned in the retrieved papers, thieno[2,3-d]pyrimidines have been reported to exhibit various biological activities. For instance, some thieno[2,3-d]pyrimidines have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria .
Properties
IUPAC Name |
3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-6-2-3-8(16-6)7-4-17-10-9(7)11(15)14(12)5-13-10/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFNNYHZRIIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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